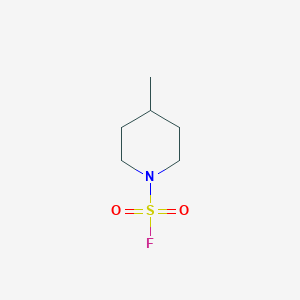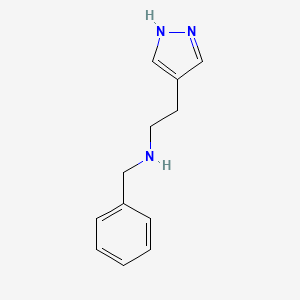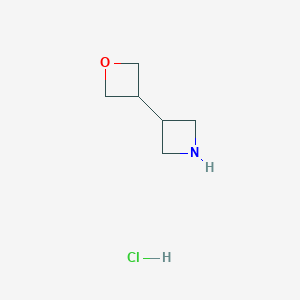
3-(Oxetan-3-yl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetan-3-yl)azetidine hydrochloride is a compound that features both azetidine and oxetane rings. These four-membered heterocyclic structures are known for their unique chemical properties and biological activities. Azetidines contain a nitrogen atom, while oxetanes contain an oxygen atom, making them valuable in various fields such as medicinal chemistry and synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)azetidine hydrochloride typically involves the formation of the azetidine and oxetane rings through specific reactions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(oxetan-3-ylidene)acetate to yield the target compound . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids with boronic acids .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxetan-3-yl)azetidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
3-(Oxetan-3-yl)azetidine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Oxetan-3-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and oxetane rings can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Oxetan-3-yl)azetidine hydrochloride include:
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Oxetane derivatives: Compounds containing the oxetane ring, such as oxetan-3-one.
Other heterocyclic compounds: Compounds like pyrrolidine, piperidine, and morpholine, which also feature four-membered rings with nitrogen or oxygen atoms.
Uniqueness
What sets this compound apart is the combination of both azetidine and oxetane rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H12ClNO |
|---|---|
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
3-(oxetan-3-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-5(2-7-1)6-3-8-4-6;/h5-7H,1-4H2;1H |
Clave InChI |
QGTKPBJATVODEV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2COC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
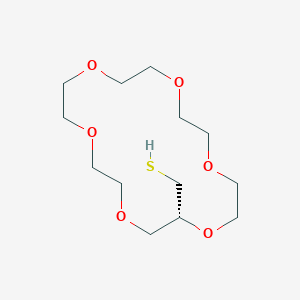

![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
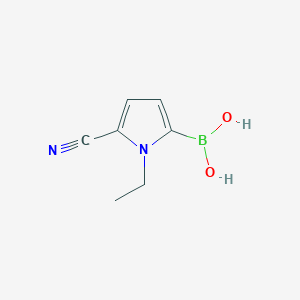
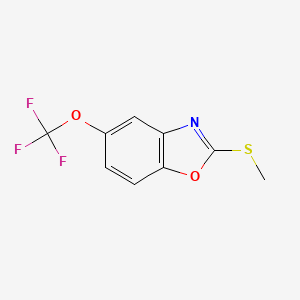
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
